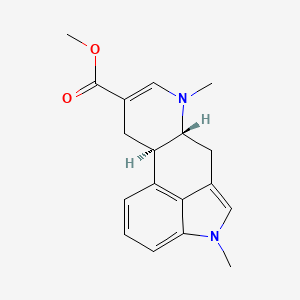
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate is a compound belonging to the ergoline family, which is a group of alkaloids known for their diverse biological activities. Ergoline derivatives are found in various natural sources, including fungi and plants, and have been studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified through a series of steps to obtain the desired ergoline derivative.
Industrial Production Methods
Industrial production of ergoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds in the ergoline structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated ergoline compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex ergoline derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.
Wirkmechanismus
The mechanism of action of Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to bind to serotonin receptors, modulating neurotransmitter activity and influencing various physiological processes. The compound’s effects are mediated through its ability to alter receptor conformation and signaling pathways, leading to changes in cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.
Ergine: Another ergoline alkaloid found in certain plant species, known for its psychoactive effects.
Methysergide: An ergoline derivative used in the treatment of migraine headaches.
Uniqueness
Methyl 1,6-dimethyl-7,8-didehydroergoline-8-carboxylate is unique due to its specific structural modifications, which confer distinct biological activities compared to other ergoline derivatives. Its unique binding affinity and selectivity for certain receptors make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
52599-77-6 |
|---|---|
Molekularformel |
C18H20N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
methyl (6aR,10aR)-4,7-dimethyl-6,6a,10,10a-tetrahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-19-9-11-8-16-14(13-5-4-6-15(19)17(11)13)7-12(10-20(16)2)18(21)22-3/h4-6,9-10,14,16H,7-8H2,1-3H3/t14-,16-/m1/s1 |
InChI-Schlüssel |
MYEIXQXGGZHQSL-GDBMZVCRSA-N |
Isomerische SMILES |
CN1C=C(C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)C(=O)OC |
Kanonische SMILES |
CN1C=C(CC2C1CC3=CN(C4=CC=CC2=C34)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)

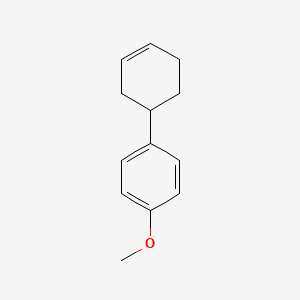

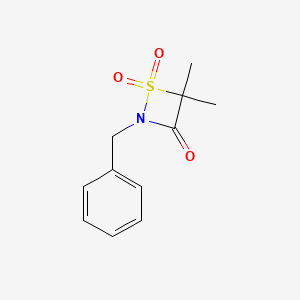
![Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14636083.png)
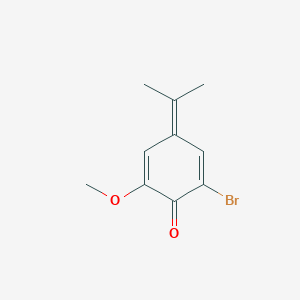


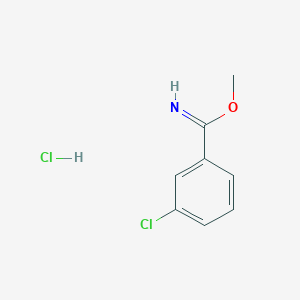

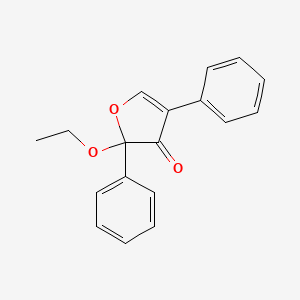
![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)
